Bienvenue dans la boutique en ligne BenchChem!

SEGETALIN A

Estrogen-like activity Uterotrophic assay Phytoestrogen screening

Segetalin A (CAS 161875-97-4) is a plant-derived cyclic hexapeptide, cyclo(-Gly-Val-Pro-Val-Trp-Ala-), originally isolated from the seeds of Vaccaria segetalis (Caryophyllaceae) and characterized by 2D NMR, ESI-MS/MS, and X-ray crystallography. It belongs to the segetalin family of Caryophyllaceae-type cyclopeptides and exhibits estrogen-like activity demonstrated through uterotrophic assays in ovariectomized rats, as well as vasorelaxant effects on rat aortic rings.

Molecular Formula C31H43N7O6
Molecular Weight 609.7 g/mol
Cat. No. B8244396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEGETALIN A
Molecular FormulaC31H43N7O6
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
InChIInChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)
InChIKeyYVUZOKYOUUCVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Segetalin A Cyclic Hexapeptide: Core Identity & Procurement Baseline for Research


Segetalin A (CAS 161875-97-4) is a plant-derived cyclic hexapeptide, cyclo(-Gly-Val-Pro-Val-Trp-Ala-), originally isolated from the seeds of Vaccaria segetalis (Caryophyllaceae) and characterized by 2D NMR, ESI-MS/MS, and X-ray crystallography [1]. It belongs to the segetalin family of Caryophyllaceae-type cyclopeptides and exhibits estrogen-like activity demonstrated through uterotrophic assays in ovariectomized rats, as well as vasorelaxant effects on rat aortic rings [2][3]. With a molecular formula C31H43N7O6 and a molecular weight of 609.72 g/mol, it is commercially available for research use from multiple suppliers at purities typically exceeding 98% .

Why Segetalin A Cannot Be Substituted by Segetalin B or Other In-Class Cyclopeptides


Despite sharing a conserved Trp-Ala-Gly-Val motif and a common plant source, segetalin family members exhibit critical functional divergence that precludes interchangeable use. Segetalin A is a cyclic hexapeptide, while Segetalin B is a cyclic pentapeptide—a difference in ring size that fundamentally alters conformational landscape and biological readout [1]. In vasoreactivity assays, Segetalin A demonstrates vasorelaxant activity on rat aortic rings, whereas Segetalin B paradoxically exhibits contractile activity, indicating that even minor sequence modifications can invert a functional response [2]. Furthermore, in the classical uterotrophic assay, Segetalin A produces a lower magnitude of uterine weight increase compared to Segetalin B, confirming that these compounds are not equipotent in their estrogen-like effects [3]. Below, quantitative evidence substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for Segetalin A Against Closest Analogs


Uterine Weight Increase in Ovariectomized Rats: Segetalin A vs. Segetalin B

In a direct head-to-head comparison using the standard uterotrophic assay, Segetalin A produced a lower magnitude of uterine weight increase relative to Segetalin B when both were administered subcutaneously at an identical dose of 2.5 mg/kg daily for 14 days to ovariectomized Sprague-Dawley rats. Segetalin A increased uterine weight to 54.4 ± 6.83 mg, whereas Segetalin B increased uterine weight to 56.3 ± 6.46 mg, both significantly elevated over the vehicle control mean of 36.4 ± 1.85 mg [1]. This quantifies Segetalin B as a more potent estrogenic agonist in this model. For users selecting a compound to probe estrogen receptor-mediated pathways without maximal stimulation, Segetalin A's intermediate potency offers a distinct pharmacological window compared to the stronger Segetalin B.

Estrogen-like activity Uterotrophic assay Phytoestrogen screening

Vasorelaxant vs. Contractile Activity on Rat Aorta: Segetalin A vs. Segetalin B

When tested in parallel against norepinephrine (NE)-induced contractions of isolated rat aortic rings, Segetalin A exhibited vasorelaxant activity, whereas Segetalin B demonstrated a functionally opposite contractile effect [1][2]. This qualitative inversion of vascular activity—with Segetalin A promoting relaxation and Segetalin B inducing contraction—cannot be explained by estrogen receptor agonism alone and instead points to fundamental differences in how the hexapeptide (Segetalin A) versus pentapeptide (Segetalin B) scaffold engages vascular signaling pathways. While the original 2006 publication did not report a single half-maximal effective concentration for Segetalin A, the directionality of effect (relaxation vs. contraction) is a definitive binary differentiation criterion, making these compounds unsuitable substitutes in any assay measuring vascular tone.

Vasorelaxation Vascular smooth muscle Cardiovascular pharmacology

Antiangiogenic VEGF Inhibition: Natural Segetalin A (SA) vs. Structural Analog S1

A study comparing natural Segetalin A (SA) with its single-amino-acid-substituted analog S1 (Ala→Trp at position 4 of the cyclohexapeptide skeleton) revealed that the analog S1 is functionally more potent as an antiangiogenic agent. In MCF7 and MDA-MB-231 breast cancer cell lines, both SA and S1 decreased VEGF secretion by approximately 50% relative to vehicle (p<0.01), with a half-maximal inhibitory concentration (IC50) of approximately 10^-8 M for both compounds [1]. However, quantitative real-time PCR demonstrated that S1 produced a greater magnitude of VEGF isoform suppression: S1 reduced VEGF 121 expression by 60% and VEGF 165 by 45%, compared to only 35% reduction for both isoforms by SA [1]. Functionally, only S1 (not SA) inhibited HUVEC migration (haptotactic migration assay) and capillary tube formation (matrigel assay) by 55% at concentrations from 10^-5 to 10^-6 M [1]. Additionally, both SA and S1 acted as estrogen antagonists on VEGF secretion in the presence of variable estradiol concentrations [1]. This defines Segetalin A as the baseline scaffold that requires structural optimization (e.g., the S1 substitution) to unlock potent antiangiogenic functionality.

Angiogenesis inhibition VEGF signaling Endothelial cell biology

Solid-State Conformational Architecture: Two β-Turns in Segetalin A vs. Single β-Turn in Segetalin B, G, and H

X-ray crystallographic analysis revealed that crystalline Segetalin A possesses two trans-annular hydrogen bonds that fix two distinct β-turn structures—one of type I (between Gly1 and Val4) and the other of type VI (between Pro3 and Ala6)—creating a constrained bicyclic-like conformation in the solid state [1]. In DMSO solution, NMR and molecular dynamics calculations showed that Segetalin A adopts a different conformational ensemble with type II and type VI β-turns, highlighting conformational flexibility between solid and solution phases [1]. In contrast, Segetalin B contains only a single β-turn (between Trp4 and Ala5), while Segetalin G contains one β-II-like turn (Tyr4-Ala5) and Segetalin H contains one β-II' turn (Gly1-Tyr2) and one γ-turn [2][3]. The presence of two β-turns in Segetalin A versus a single β-turn in Segetalin B constitutes a structurally meaningful difference that may underlie their divergent vasoreactivity profiles and the differential estrogenic potency observed in uterotrophic assays.

Conformational analysis X-ray crystallography Pharmacophore modeling

Synthetic Accessibility and Yield: Modern SPPS Segetalin A vs. Legacy Solution-Phase Cyclization

The first total synthesis of Segetalin A, reported by Sonnet et al. in 2001, employed Sasrin resin-based SPPS with DPPA-mediated cyclization under high dilution (10^-4 M), which successfully produced Segetalin A identical in physicochemical properties to the natural isolate but was limited by high resin cost, large solvent volumes, and poor DPPA efficiency for sterically hindered bonds involving Val residues [1]. A 2025 study by Liu et al. established an optimized solid-phase strategy using cost-effective 2-chlorotrityl chloride resin, HOBt/HBTU coupling, and PyBOP-mediated head-to-tail cyclization at moderate dilution (10^-3 M), achieving isolated yields of 45–70% for Segetalin A with >95% purity verified by HRESIMS, NMR, and HPLC [2]. This modern protocol overcomes the scalability limitations of the original synthesis and provides a general method for the entire segetalin family (A–H, J, K), with Segetalin A's linear precursor obtained in 89% crude yield [2]. For procurement decisions, this improvement means that Segetalin A can now be reliably synthesized at meaningful scale for biological evaluation, reducing dependency on low-yield natural product extraction (which yielded only trace amounts from Vaccaria seeds: Segetalin G at 0.001% and H at 0.002% w/w from dry seeds [3]).

Solid-phase peptide synthesis Cyclopeptide chemistry Process chemistry

Sequence and Ring-Size Differentiation: Cyclohexapeptide Segetalin A vs. Cyclopentapeptide Segetalin B

Segetalin A is a 6-residue cyclic hexapeptide with the sequence cyclo(-Gly-Val-Pro-Val-Trp-Ala-), while Segetalin B is a 5-residue cyclic pentapeptide with the sequence cyclo(-Gly-Val-Ala-Trp-Ala-) [1]. The insertion of a Pro residue in Segetalin A extends the ring by one residue relative to Segetalin B and introduces a proline-induced conformational constraint that is absent in Segetalin B. This distinction is not merely cosmetic: the presence of Pro at position 3 in Segetalin A replaces the Ala at position 3 of Segetalin B and forms one of the two β-turns (type VI β-turn at Pro3-Ala6) that define the compound's unique three-dimensional pharmacophore [2]. The shared Trp-Ala-Gly-Val sequence motif is present in both compounds but adopts different spatial orientations due to the differing macrocyclic constraints, which has been proposed to underlie their divergent pharmacological profiles [3]. For researchers using these peptides as chemical probes, the Pro residue in Segetalin A represents a structurally addressable difference that can be exploited for SAR studies or affinity-based target identification experiments.

Cyclic peptide chemistry Structure-activity relationship Peptide macrocycle

Optimal Research Application Scenarios for Segetalin A Based on Differentiation Evidence


Reference Scaffold for Antiangiogenic SAR Studies Targeting VEGF Pathways

As demonstrated in the Blood 2009 study, natural Segetalin A (SA) serves as the reference scaffold from which the potent antiangiogenic analog S1 was derived via a single Ala→Trp substitution [1]. SA alone reduces VEGF 121 and VEGF 165 isoform expression by 35% in breast cancer cell lines, but does not inhibit HUVEC migration or tube formation. Researchers investigating structure-activity relationships of cyclic hexapeptides as VEGF inhibitors should use SA as the baseline compound against which designed analogs are benchmarked, given that the S1 modification unlocks a 55% functional inhibition of endothelial cell migration and capillary tube formation [1].

Probe for Estrogen Receptor-Mediated Uterotrophic Response at Intermediate Potency

Segetalin A produces a uterine weight increase to 54.4 ± 6.83 mg at 2.5 mg/kg/day s.c. in ovariectomized rats, which is 3.4% lower in magnitude than Segetalin B (56.3 ± 6.46 mg) and comparable to Segetalin H (54.8 ± 3.22 mg) but significantly above the vehicle control (36.4 ± 1.85 mg) [2]. This intermediate potency profile makes Segetalin A suitable for studies where partial estrogen receptor agonism is desired—for example, in dissecting ERα vs. ERβ pathway contributions, or in models where maximal stimulation by Segetalin B might mask subtle modulatory effects. Its activity is fully distinguishable from Segetalin B, as confirmed by the Frontiers in Endocrinology 2021 review which explicitly notes that 'the estrogenic activity of segetalin B was higher than segetalin A' [3].

Vasorelaxant Chemical Probe for Vascular Smooth Muscle Pharmacology

Among the segetalins tested on norepinephrine-precontracted rat aortic rings, Segetalin A exhibits vasorelaxant activity, in direct contrast to the contractile activity of Segetalin B [4][5]. For studies investigating endothelium-independent vasorelaxation mechanisms or screening for cyclic peptide modulators of vascular tone, Segetalin A is the appropriate in-class selection. The binary functional divergence between Segetalin A (relaxation) and Segetalin B (contraction) is a decisive factor for experimental design: any protocol requiring reduction of vascular tone must exclude Segetalin B, which would produce the opposite effect and confound interpretation [5].

Key Substrate for Method Development in Cyclic Peptide Synthesis and Conformational Analysis

Segetalin A's unique conformational characteristics—including two β-turns (type I and type VI) fixed by trans-annular hydrogen bonds in the solid state, and a different conformational ensemble (type II and type VI) in solution—make it an ideal model compound for developing and benchmarking spectroscopic and computational methods for cyclic peptide structure elucidation [6]. Furthermore, the successful adaptation of its synthesis from the original low-yield, high-dilution DPPA method to a scalable, cost-effective SPPS protocol achieving 45–70% isolated yields with >95% purity validates Segetalin A as a test substrate for advancing solid-phase cyclopeptide synthesis methodology [7]. Its Pro-containing hexapeptide ring presents a stereoelectronically challenging cyclization that serves as a meaningful hurdle for evaluating new coupling reagents and cyclization strategies.

Quote Request

Request a Quote for SEGETALIN A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.